molecular formula C19H21FN2O3S B11347982 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide

Cat. No.: B11347982
M. Wt: 376.4 g/mol
InChI Key: FDBJTSUYJKRVTN-UHFFFAOYSA-N
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Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide is a complex organic compound with a unique structure that includes a fluorine atom, a sulfonamide group, and a pentyl chain.

Preparation Methods

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-pentylacetamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-pentylacetamide

InChI

InChI=1S/C19H21FN2O3S/c1-2-3-6-11-21-19(23)13-22-17-10-9-14(20)12-16(17)15-7-4-5-8-18(15)26(22,24)25/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,21,23)

InChI Key

FDBJTSUYJKRVTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)CN1C2=C(C=C(C=C2)F)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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